molecular formula C19H20F3N3O B2750271 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049468-26-9

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Cat. No. B2750271
M. Wt: 363.384
InChI Key: BFAFTLXYCILKKG-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential therapeutic applications in various diseases. The aim of

Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolism of similar antineoplastic tyrosine kinase inhibitors, like Flumatinib, involves complex pathways including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of electron-withdrawing groups like trifluoromethyl and pyridine in these compounds facilitates amide bond cleavage, leading to the formation of hydrolytic products. This insight might be relevant to understanding the metabolism of 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide, given its structural similarities to these compounds (Gong et al., 2010).

Neuroimaging and Brain Receptor Studies

Compounds with a similar structure have been used as selective serotonin 1A (5-HT1A) molecular imaging probes in PET studies, quantifying receptor densities in the living brains of Alzheimer's disease patients. The differences in receptor densities correlated with the severity of clinical symptoms and other neuropathological markers, indicating the potential of 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide in neuroimaging and brain receptor studies (Kepe et al., 2006).

Antimicrobial Activity

Fluorinated derivatives, like those explored in antimicrobial studies, have shown significant activity against fungi and Gram-positive microorganisms. The structure-activity relationships derived from these studies can inform the potential antimicrobial applications of 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide and guide the synthesis of novel compounds with enhanced efficacy (Carmellino et al., 1994).

Cancer Research

In the context of cancer research, the design and radiosynthesis of radiotracers targeting specific enzymes or receptors, such as stearoyl-CoA desaturase-1 (SCD-1) overexpressed in solid tumors, are crucial. Studies involving similar fluorinated compounds provide insights into developing specific imaging probes for noninvasive assessment, which could be applicable to 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide (Silvers et al., 2016).

properties

IUPAC Name

3,4-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-15-2-4-16(5-3-15)25-11-9-24(10-12-25)8-7-23-19(26)14-1-6-17(21)18(22)13-14/h1-6,13H,7-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAFTLXYCILKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

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